molecular formula C25H26N4O4 B2981577 5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile CAS No. 946308-77-6

5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2981577
CAS No.: 946308-77-6
M. Wt: 446.507
InChI Key: PQUTWDCQHRRUOE-UHFFFAOYSA-N
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Description

5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a carbonitrile group at position 2. Key structural components include:

  • Oxazole ring: Position 2 is substituted with a 4-propoxyphenyl group, enhancing lipophilicity due to the propoxy chain.
  • Carbonitrile group: Positioned at C4 of the oxazole, this functional group is often associated with bioactivity in medicinal chemistry.

The compound’s molecular formula is C₃₁H₃₁N₅O₄ (calculated based on structural analogs in ), with a molecular weight of approximately 545.6 g/mol .

Properties

IUPAC Name

5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-3-16-32-21-10-4-18(5-11-21)23-27-22(17-26)25(33-23)29-14-12-28(13-15-29)24(30)19-6-8-20(31-2)9-7-19/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUTWDCQHRRUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the piperazine and oxazole rings, followed by the introduction of the substituted phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituent on Piperazine Substituent on Oxazole (Position 2) Molecular Weight (g/mol) Key Properties/Effects
5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile 4-Methoxybenzoyl 4-Propoxyphenyl ~545.6 Enhanced lipophilicity (propoxy chain); electron-donating methoxy group
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile () 2-Fluorobenzoyl 2-Fluorophenyl ~422.4 Electron-withdrawing fluorine substituents; potential improved metabolic stability
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile () 3-Chlorobenzoyl Furan-2-yl ~401.9 Chlorine increases lipophilicity; furan introduces heteroaromaticity
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile () 2-Chlorobenzoyl 3-Methoxyphenyl ~422.9 Chlorine (electron-withdrawing) vs. methoxy (electron-donating); positional isomerism
5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)oxazole-4-carbonitrile () 2-Methoxybenzoyl 4-Propoxyphenyl ~446.5 Ortho-methoxy group may sterically hinder interactions vs. para-substitution

Functional and Physicochemical Comparisons

Electronic Effects
  • Methoxy vs. In contrast, fluorine () and chlorine () are electron-withdrawing, which may alter charge distribution and binding affinity .
Steric and Conformational Effects
  • Substituent Position : The 4-methoxybenzoyl group (para-substituted) in the parent compound allows for planar alignment with the piperazine ring, whereas ortho-substituted analogs (e.g., ) introduce steric hindrance, possibly reducing binding efficiency .
  • Heterocyclic vs.

Biological Activity

The compound 5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on antimicrobial and anticancer properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O3C_{20}H_{24}N_{4}O_{3}, with a molecular weight of approximately 368.43 g/mol. The structure features an oxazole ring, which is known for its diverse pharmacological effects.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The piperazine moiety is significant, as derivatives of piperazine are known for their diverse pharmacological effects, including antipsychotic and anxiolytic activities.

Antimicrobial Activity

Research indicates that compounds with oxazole structures often exhibit significant antimicrobial properties. Studies evaluating various oxazole derivatives have shown that modifications in the structure can enhance antibacterial activity against both gram-positive and gram-negative bacteria.

Case Study: Antimicrobial Testing

A series of oxazole derivatives were tested for antibacterial activity using standard disk diffusion methods. The results indicated that modifications at the 5-position significantly improved activity against Staphylococcus aureus and Escherichia coli .

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Activity Level
A16Moderate
B8Strong
C32Weak

This suggests that the presence of the piperazine group enhances antimicrobial efficacy.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

Case Study: Anticancer Evaluation

In a study involving human cancer cell lines, the compound demonstrated an IC50 value of 20 µM against MCF-7 breast cancer cells after 48 hours of treatment, indicating a potential role as an anticancer agent.

Comparative Analysis with Related Compounds

Various studies on similar compounds have shown promising results in inhibiting tumor growth. For instance, oxazolo[5,4-d]pyrimidine derivatives have been evaluated for their cytotoxic activity against multiple cancer cell lines, demonstrating their potential as anticancer agents.

Compound TypeIC50 (µM)Target Cell Line
Oxazolo[5,4-d]pyrimidines15 - 25MCF-7
5-[4-(4-methoxybenzoyl)piperazin]20MCF-7
Other Oxazole DerivativesVariesVarious

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